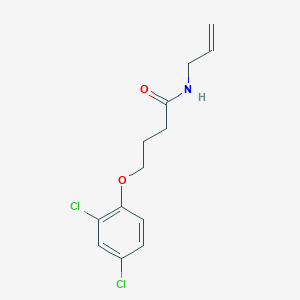

![molecular formula C19H26FN3O2 B4627819 4-[(4-乙基-1-哌嗪基)羰基]-1-[2-(4-氟苯基)乙基]-2-吡咯烷酮](/img/structure/B4627819.png)

4-[(4-乙基-1-哌嗪基)羰基]-1-[2-(4-氟苯基)乙基]-2-吡咯烷酮

描述

Synthesis Analysis

The synthesis of related compounds often involves complex reactions that can include electrophilic fluorination, palladium catalysis, and carbonylation reactions. For example, electrophilic fluorination using a trimethylstannyl precursor has been employed to synthesize compounds with high specific radioactivity for imaging dopamine receptors (Eskola et al., 2002). Similarly, rhodium-catalyzed reactions involving N-(2-pyridinyl)piperazines with CO and ethylene indicate a novel carbonylation at a C−H bond in the piperazine ring, highlighting the complexity and specificity of reactions used to synthesize such molecules (Ishii et al., 1997).

Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated through various methods, including X-ray crystallography, revealing detailed information about the orientation and conformation of the molecule. For instance, a study on the crystal structure of a related compound shows that it crystallizes in a specific space group, providing insights into the molecule's planarity and the conformation of its rings (Sharma et al., 2013).

Chemical Reactions and Properties

Chemical reactions involving compounds with similar structures can exhibit high specificity and selectivity. For example, the rhodium-catalyzed asymmetric 1,4-addition of organoboron reagents to pyridinones for the synthesis of aryl-piperidinones demonstrates the precise control over chemical reactivity and product formation (Senda et al., 2001).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystalline structure, are crucial for understanding their behavior in different environments. Studies have detailed the crystalline structures and physical properties of analogs, providing a foundation for understanding the physical characteristics of "4-[(4-ethyl-1-piperazinyl)carbonyl]-1-[2-(4-fluorophenyl)ethyl]-2-pyrrolidinone" (Özbey et al., 1998).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other molecules, are essential for predicting how these compounds might be used in various applications. For example, the synthesis and evaluation of piperazine and pyrrolidine derivatives for their antiplasmodial activity provide insight into the chemical properties that contribute to biological activity (Mendoza et al., 2011).

科学研究应用

神经化学成像和受体拮抗

组织分布和放射自显影:“4-[(4-乙基-1-哌嗪基)羰基]-1-[2-(4-氟苯基)乙基]-2-吡咯烷酮”在结构上相关的化合物已被用于神经化学成像,特别是在正电子发射断层扫描 (PET) 中用于绘制血清素 5-HT1A 受体。这些化合物穿越血脑屏障并特异性结合到 5-HT1A 受体的能力,允许对血清素能神经传递进行详细成像和研究,这一点已被强调(Plenevaux 等人,2000 年)。

阿尔茨海默病中的血清素受体:利用类似化合物进行 PET 成像的研究提供了对阿尔茨海默病患者大脑中血清素 1A (5-HT1A) 受体密度变化的见解。这种方法促进了对阿尔茨海默病中神经化学改变的更好理解,可能指导治疗策略(Kepe 等人,2006 年)。

化学合成和分子相互作用

新型羰基化反应:对类似含哌嗪化合物的化学合成方面的研究导致了哌嗪环中 C-H 键处的新型羰基化反应。这些发现对于开发新的合成方法和生产用于制药应用的复杂分子具有重要意义(Ishii 等人,1997 年)。

抗分枝杆菌螺-哌啶-4-酮:对螺-哌啶-4-酮的研究(与“4-[(4-乙基-1-哌嗪基)羰基]-1-[2-(4-氟苯基)乙基]-2-吡咯烷酮”具有相同的结构基序)发现它们具有作为抗分枝杆菌剂的潜力。这项研究强调了此类化合物在解决传染病,特别是结核病中的应用,突出了对结核分枝杆菌表现出显着体外和体内活性的化合物(Kumar 等人,2008 年)。

属性

IUPAC Name |

4-(4-ethylpiperazine-1-carbonyl)-1-[2-(4-fluorophenyl)ethyl]pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26FN3O2/c1-2-21-9-11-22(12-10-21)19(25)16-13-18(24)23(14-16)8-7-15-3-5-17(20)6-4-15/h3-6,16H,2,7-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAGRSIMRQMPNMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C(=O)C2CC(=O)N(C2)CCC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(4-Ethylpiperazin-1-yl)carbonyl]-1-[2-(4-fluorophenyl)ethyl]pyrrolidin-2-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-{[(1,5-dimethyl-1H-pyrazol-4-yl)amino]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B4627755.png)

![methyl 2-{[3-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)propanoyl]amino}benzoate](/img/structure/B4627771.png)

![N-[4-chloro-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(3-chloro-2-methylphenyl)thiourea](/img/structure/B4627779.png)

![ethyl ({4-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl}thio)acetate](/img/structure/B4627790.png)

![2-(2-methoxyphenoxy)-N-[3-(1-piperidinyl)propyl]acetamide](/img/structure/B4627797.png)

![3-methyl-N-[3-(5-methyl-1H-pyrazol-1-yl)propyl]benzamide](/img/structure/B4627806.png)

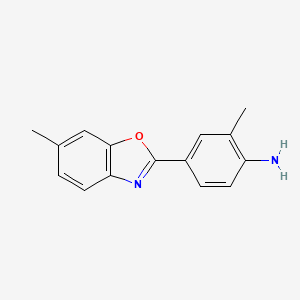

![2-{[2-(trifluoromethyl)-4-quinazolinyl]amino}phenol](/img/structure/B4627814.png)

![5-[4-(allyloxy)benzylidene]-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4627822.png)

![methyl 3-{[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]amino}benzoate](/img/structure/B4627824.png)

![2-[4-[5-fluoro-2-(1H-pyrazol-1-yl)benzyl]-1-(3-methylbutyl)-2-piperazinyl]ethanol](/img/structure/B4627827.png)

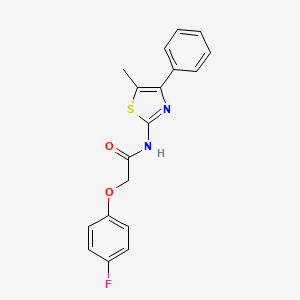

![4-[4-ethyl-5-({[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-4H-1,2,4-triazol-3-yl]-2-phenylquinoline](/img/structure/B4627833.png)